1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid
Description
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is a piperidine derivative characterized by:
- A tert-butoxycarbonyl (Boc) group at position 1, serving as a protective group for amines.
- A phenyl substituent at position 6, introducing aromaticity and steric bulk.
- A carboxylic acid moiety at position 2, enabling hydrogen bonding and reactivity in coupling reactions.
This compound is of interest in medicinal chemistry and organic synthesis due to its modular structure, which allows for derivatization at multiple sites. The Boc group enhances stability during synthetic workflows, while the phenyl substituent may influence binding affinity in drug discovery contexts .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-13(12-8-5-4-6-9-12)10-7-11-14(18)15(19)20/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJFWVCMROGUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation reaction, where benzene or a substituted benzene reacts with a piperidine derivative in the presence of a Lewis acid catalyst.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amine functionality of the piperidine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The piperidine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products:
Oxidation: Phenyl ketones, carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Free amines, substituted piperidines.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands, where the compound serves as a building block for bioactive molecules.
Medicine: As a precursor in the synthesis of potential therapeutic agents, including analgesics and anti-inflammatory drugs.
Industry: In the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. In medicinal chemistry, it often acts as a prodrug, where the Boc group is cleaved in vivo to release the active amine. This active amine can then interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table compares key structural features of 1-(tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid with analogous compounds:
| Compound Name (CAS No.) | Substituent at Position 6 | Substituent at Position 4 | Carboxylic Acid Position | Ring System |
|---|---|---|---|---|
| Target compound | Phenyl | - | 2 | Piperidine |
| 1-(tert-Boc)-4-isopropylpiperidine-2-carboxylic acid (1255664-97-1) | - | Isopropyl | 2 | Piperidine |
| 1-(tert-Boc)-4,4-dimethylpiperidine-2-carboxylic acid (155302-06-0) | - | 4,4-dimethyl | 2 | Piperidine |
| 5-(tert-Boc)-5-azaspiro[2.5]octane-6-carboxylic acid (1373028-01-3) | - | - | 6 | Spiro[2.5]octane |
| 1-(tert-Boc)-6-methylpiperidine-3-carboxylic acid (MFCD23703267) | Methyl | - | 3 | Piperidine |
Key Observations:
- Positional Isomerism : Moving the carboxylic acid from position 2 (target compound) to 3 (MFCD23703267) alters hydrogen-bonding capacity and acidity, impacting applications in peptide synthesis .
- Ring System Modifications : The spiro compound (1373028-01-3) introduces conformational rigidity, which may enhance selectivity in receptor binding compared to flexible piperidine derivatives .
Physicochemical Properties
- Lipophilicity : The phenyl group in the target compound increases hydrophobicity (logP) relative to methyl- or isopropyl-substituted analogues, affecting membrane permeability in drug candidates .
- Stability : All Boc-protected compounds are acid-labile, but the phenyl group may provide additional electron-withdrawing effects, slightly enhancing stability under basic conditions .
Biological Activity
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a piperidine ring substituted with a tert-butoxycarbonyl group and a phenyl group. This configuration is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 263.32 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows for effective binding through hydrogen bonding and hydrophobic interactions, which can modulate enzymatic activity or receptor signaling pathways.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit anticancer properties . For instance, a study demonstrated that related compounds induced apoptosis in cancer cell lines, suggesting potential applications in cancer therapy . The three-dimensional structure of these compounds enhances their binding affinity to target proteins involved in tumor progression.
Neuropharmacological Effects
Research has shown that piperidine derivatives can influence neurotransmitter systems. Specifically, compounds similar to this compound have been studied for their effects on cholinergic receptors, which are crucial in cognitive processes and neurodegenerative diseases . The modulation of these receptors may provide therapeutic avenues for conditions like Alzheimer’s disease.
Study on Antitumor Activity
A notable study investigated the antitumor effects of piperidine derivatives, including this compound. The results showed that these compounds significantly inhibited cell proliferation in various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Neuroprotective Properties
Another research focused on the neuroprotective effects of similar piperidine compounds against oxidative stress-induced neuronal damage. The findings suggested that these compounds could enhance cell viability and reduce apoptosis in neuronal cultures exposed to harmful agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
